3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
3-Allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a thieno[2,3-d]pyrimidinone derivative characterized by:
- Thioxo group at position 2, contributing to hydrogen-bonding interactions.
- 4-Phenoxyphenyl group at position 5, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
5-(4-phenoxyphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-2-12-23-20(24)18-17(13-27-19(18)22-21(23)26)14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h2-11,13H,1,12H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGCTKPQONCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(4-Phenoxyphenyl)-2-Aminothiophene-3-Carboxylate
The starting material, methyl 2-amino-5-(4-phenoxyphenyl)thiophene-3-carboxylate, is synthesized via a Gewald reaction. This one-pot cyclocondensation involves:
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Reactants : 4-Phenoxybenzaldehyde, methyl cyanoacetate, and elemental sulfur.
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Conditions : Reflux in ethanol with morpholine as a catalyst (80°C, 6 hours).
Characterization via -NMR confirms the presence of the phenoxyphenyl group (δ 7.25–7.45 ppm, multiplet) and the thiophene ring (δ 6.85 ppm, singlet).
Cyclization to Form the Pyrimidine Ring
The 2-aminothiophene derivative undergoes cyclization with formamide or urea to generate the pyrimidine ring.
Formamide-Mediated Cyclization
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Reactants : Methyl 2-amino-5-(4-phenoxyphenyl)thiophene-3-carboxylate and excess formamide.
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Product : 5-(4-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Mechanistic Insight : Formamide acts as both a solvent and a carbonyl donor, facilitating intramolecular cyclization. IR spectroscopy confirms lactam formation (C=O stretch at 1685 cm).
Introduction of the Thioxo Group
The 2-thioxo functionality is introduced via thionation or thiourea condensation.
Thionation Using Lawesson’s Reagent
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Reactants : 5-(4-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and Lawesson’s reagent.
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Product : 5-(4-Phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.
Characterization : -NMR shows a thiocarbonyl signal at δ 182.5 ppm.
Alternative Route: Thiourea Condensation
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Reactants : Methyl 2-amino-5-(4-phenoxyphenyl)thiophene-3-carboxylate and phenyl isothiocyanate.
Allylation at Position 3
The allyl group is introduced via nucleophilic substitution or alkylation.
Alkylation with Allyl Bromide
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Reactants : 5-(4-Phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and allyl bromide.
Optimization Note : Higher temperatures (>70°C) lead to over-alkylation, reducing yields.
Final Compound Characterization
The target compound is validated using:
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiophene synthesis | Gewald reaction | Ethanol, morpholine | 68–75 | ≥98 |
| Cyclization | Formamide | 150°C, 4 hours | 82 | 97 |
| Thionation | Lawesson’s reagent | Toluene, reflux | 74 | 95 |
| Allylation | Allyl bromide | DMF, KCO, 60°C | 58 | 96 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the thioxo group can produce thiols.
Scientific Research Applications
3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets often include enzymes and receptors involved in critical biological pathways. For example, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their substituent variations are summarized below:
Key Observations:
- Electronic Effects: Fluorine in 4-fluorophenyl analogs enhances electronegativity, while phenoxy groups may improve π-π stacking .
- Synthetic Flexibility : Allyl groups at position 3 allow for further derivatization, as seen in hybrid compounds with sulfanyl linkages .
Physicochemical Properties
Biological Activity
3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The compound can be described by its structural formula:
This structure includes a thienopyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of this compound is largely attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific kinases involved in cell signaling pathways. For instance, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) with significant selectivity, which is crucial in cancer therapy.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its thienopyrimidine structure may contribute to this activity by disrupting bacterial cell wall synthesis or function.
- Antioxidant Properties : Similar compounds in the thienopyrimidine class have demonstrated antioxidant activities, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study investigating the antitumor potential of thienopyrimidine derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the phenoxy group could enhance antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
